molecular formula C14H16N6 B2705205 N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226454-53-0

N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2705205
CAS No.: 1226454-53-0
M. Wt: 268.324
InChI Key: DCZISSGRFADWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a synthetic small molecule featuring a fused pyrazolo-triazine core structure, a scaffold recognized in medicinal chemistry for its potential as a protein kinase inhibitor and as a ligand for G-protein-coupled receptors (GPCRs). This compound is of significant research value for exploring new therapeutic agents. The pyrazolo-triazine and related pyrazolo-pyrimidine scaffolds are established in the design of potent and selective antagonists for adenosine receptor subtypes (A1, A2A, A2B, and A3) . Antagonists of these receptors are investigated for their therapeutic potential in a range of pathological conditions, including Parkinson's disease, renal disorders, inflammatory diseases such as asthma, glaucoma, and cancer . Furthermore, the structural similarity of such fused pyrazole derivatives to purine bases allows them to mimic nucleotides, making them candidates for inhibiting kinase enzymes like NF-κB inducing kinase (NIK) and p38 Mitogen-Activated Protein Kinases, which are targets in conditions like psoriasis, inflammation, and cancer . The incorporation of the N-isobutyl group and the 7-phenyl substitution are typical modifications aimed at enhancing selectivity and affinity for target proteins, as the manipulation of substituents at these positions is a common strategy to optimize the pharmacokinetic and pharmacodynamic profiles of research compounds . Researchers can utilize this compound as a key chemical tool for probing adenosine signaling pathways or kinase activity in cellular models, and as a lead structure for the design of novel bioactive molecules. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methylpropyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-10(2)8-15-13-12-9-16-20(14(12)18-19-17-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZISSGRFADWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halides, amines; reactions usually occur in polar solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazolo[3,4-d][1,2,3]triazin derivatives exhibit promising anticancer properties. Compounds similar to N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine have been studied for their ability to inhibit cancer cell growth and modulate signaling pathways involved in tumor progression. For instance, studies have shown that certain pyrazolo derivatives can inhibit the growth of human tumor xenografts in vivo by targeting specific kinases involved in cancer cell proliferation .

2. Inhibition of Kinases
The compound has been identified as a potential inhibitor of various kinases, including the p38 mitogen-activated protein kinase. This inhibition is crucial for developing therapies targeting inflammatory diseases and cancers where these kinases are overactive . The structure of this compound allows for modifications that enhance its selectivity and potency against these targets.

Agricultural Applications

1. Antifungal Properties
this compound derivatives have shown antifungal activity against several phytopathogenic fungi. Research indicates that similar compounds can inhibit mycelial growth of fungi such as Fusarium oxysporum and Rhizoctonia solani, making them potential candidates for agricultural fungicides . The mechanism often involves disrupting fungal cell membranes or inhibiting essential enzymatic pathways within the fungi.

2. Herbicidal Activity
Certain pyrazolo derivatives have been explored for their herbicidal properties. They can act as inhibitors of specific enzymes involved in plant growth regulation, thus offering a method for controlling unwanted vegetation without harming crops . The versatility of the pyrazolo framework allows for the design of compounds tailored to target specific weeds while minimizing environmental impact.

Summary of Findings

Application Area Specific Use Mechanism/Action Key Findings
Medicinal ChemistryAnticancerKinase inhibitionInhibits tumor growth in vivo
InflammationTargeting inflammatory pathwaysModulates signaling through PKB
AgriculturalAntifungalDisruption of cell membranesEffective against Fusarium and Rhizoctonia
HerbicidalEnzyme inhibitionSelective targeting of weeds

Mechanism of Action

The mechanism of action of N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell proliferation, making it a potential candidate for anti-cancer therapies . The compound may also interact with other signaling pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

  • Core Structure : Shares the same pyrazolo[3,4-d][1,2,3]triazin-4-amine backbone as the target compound.
  • Substituents: Differs in the N4-substituent (pyridin-3-ylmethyl vs. isobutyl).
  • Implications : The pyridinylmethyl substituent could improve aqueous solubility but may increase metabolic instability due to enzymatic recognition of the aromatic ring .

5,7-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

  • Core Structure : Pyrazolo[3,4-d]pyrimidin-4-amine (a pyrimidine core instead of triazine).
  • Substituents : Typically substituted at the 5- and 7-positions with groups like halogens or alkyl chains.
  • Therapeutic Relevance: These derivatives are potent CFTR potentiators used in treating cystic fibrosis and related disorders.

Energetic Compounds (e.g., DNTF)

  • Core Structure : DNTF (3,4-bis(4’-nitrofurazan-3’-yl)furoxan) features a furazan-oxygen-furazan scaffold, contrasting with the pyrazolo-triazine system.
  • Functional Differences: While DNTF is optimized for high energy density and stability in explosives, the target compound’s design prioritizes pharmacological activity. This highlights how minor structural variations (e.g., nitrogen placement, substituents) drastically alter application .

Comparative Data Table

Property N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine 7-phenyl-N-(pyridin-3-ylmethyl) analog 5,7-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-amine
Core Structure Pyrazolo[3,4-d][1,2,3]triazin-4-amine Pyrazolo[3,4-d][1,2,3]triazin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine
Key Substituents N4: isobutyl; 7: phenyl N4: pyridin-3-ylmethyl; 7: phenyl 5: variable; 7: variable
Therapeutic Potential Hypothesized CFTR modulation Undisclosed CFTR potentiation (cystic fibrosis)
Solubility (Predicted) Moderate (lipophilic isobutyl) Higher (polar pyridine) Variable (depends on substituents)
Metabolic Stability Likely high (aliphatic substituent) Potentially lower (aromatic susceptibility) Moderate to high

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The isobutyl group in the target compound may enhance membrane permeability compared to pyridinylmethyl analogs, favoring central nervous system (CNS) targeting. However, reduced polarity could limit solubility in aqueous environments .
  • Thermal Stability : While DNTF exhibits decomposition at 253.56°C , pyrazolo-triazine derivatives are generally stable under physiological conditions, making them suitable for drug development.
  • Therapeutic Versatility : The pyrazolo-triazine scaffold’s adaptability (via substituent modifications) positions it as a promising candidate for treating CFTR-associated diseases, analogous to pyrazolo-pyrimidine derivatives .

Biological Activity

N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound belonging to the class of pyrazolo[3,4-d][1,2,3]triazines. This class is recognized for its diverse biological activities, including anticancer and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by synthesized data and relevant studies.

Overview of Biological Activity

The biological activity of this compound can be summarized in the following key areas:

  • Anticancer Activity : Research indicates that compounds within the pyrazolo[3,4-d][1,2,3]triazine class exhibit significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : The mechanism often involves interaction with specific enzymes or receptors that lead to alterations in cellular processes such as apoptosis and autophagy.

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : It may act as an inhibitor of certain kinases or other enzymes involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that this compound can promote apoptosis in cancer cells by activating caspases (e.g., caspase 3/7) and modulating pathways involving p53 and NF-kB .

Anticancer Studies

A notable study evaluated the anticancer potential of related pyrazolo compounds against breast cancer cell lines MCF-7 and MDA-MB-231. The findings showed that these compounds could induce apoptosis and inhibit cell proliferation more effectively than standard chemotherapeutics like cisplatin. The most active derivatives demonstrated increased expression of pro-apoptotic factors and reduced levels of anti-apoptotic proteins .

CompoundIC50 (µM)Mechanism of Action
N-isobutyl...0.25Induces apoptosis via caspase activation
Related Compound 10.15Inhibits NF-kB; promotes p53 expression
Related Compound 20.30Triggers autophagy through beclin-1

Inflammatory Response

In addition to anticancer properties, pyrazolo compounds have shown promise in reducing inflammatory responses. For instance, they can inhibit the production of pro-inflammatory cytokines like TNF-alpha in vitro .

Case Studies

  • Case Study on Breast Cancer : A series of experiments involving MCF-7 cells treated with N-isobutyl derivatives demonstrated a dose-dependent increase in apoptosis markers after 48 hours of treatment. The study confirmed that these compounds could significantly reduce cell viability compared to untreated controls .
  • Anti-inflammatory Effects : Another study highlighted the ability of related pyrazolo compounds to inhibit LPS-induced nitric oxide production in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

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